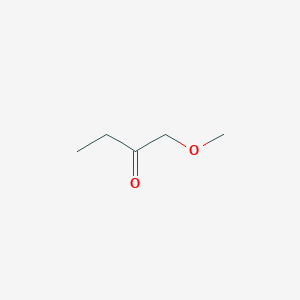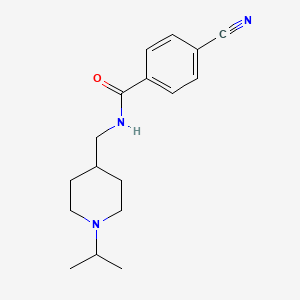![molecular formula C11H15NO3 B2908862 Tert-butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 162427-15-8](/img/structure/B2908862.png)
Tert-butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Descripción general
Descripción
Tert-butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate is a versatile organic compound known for its unique bicyclic structure. This compound is often referred to as a vince lactam and is widely used as an intermediate in the synthesis of various carbocyclic nucleosides .
Métodos De Preparación
The synthesis of Tert-butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the formation of the azabicyclo[2.2.1]hept-5-en-3-one core, followed by esterification. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: Reaction with m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions to form different functionalized bicyclic systems.
Substitution: Reactions with electrophilic reagents to give addition products.
Common reagents used in these reactions include MCPBA for oxidation and various electrophiles for substitution reactions. Major products formed include epoxides and polyfunctionalized bicyclic systems .
Aplicaciones Científicas De Investigación
Tert-butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate is used in various scientific research applications:
Mecanismo De Acción
The mechanism of action of this compound involves its ability to undergo various chemical transformations, making it a valuable intermediate in synthetic chemistry. The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is a key reaction, allowing the formation of oxygenated 2-azabicyclo[2.2.1]heptanes . These reactions proceed efficiently with a broad array of substrates, enabling the synthesis of a diverse range of bridged aza-bicyclic structures .
Comparación Con Compuestos Similares
Similar compounds to Tert-butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate include:
2-Azabicyclo[2.2.1]hept-5-en-3-one:
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester: Another bicyclic compound used in various synthetic applications.
The uniqueness of this compound lies in its versatile reactivity and ability to form a wide range of functionalized bicyclic structures, making it a valuable intermediate in both academic and industrial research .
Propiedades
IUPAC Name |
tert-butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)12-8-5-4-7(6-8)9(12)13/h4-5,7-8H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIZWJGHIYDHRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(C1=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(azepan-1-ylsulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2908781.png)
![3-{[(pyridin-3-yl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2908782.png)
![N-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2908786.png)

![1-[(2,4-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione](/img/structure/B2908788.png)
![Ethyl 4-[(Z)-2-cyano-3-(4-ethoxyanilino)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B2908789.png)

![[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]methanamine trihydrochloride](/img/structure/B2908794.png)
![1-cinnamyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2908795.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-({[3,3'-bipyridine]-5-yl}methyl)acetamide](/img/structure/B2908798.png)


